2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hexahydrocinnolinone moiety and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Hexahydrocinnolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluorophenyl Group: This step involves the reaction of the hexahydrocinnolinone intermediate with a trifluorophenyl acetamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hexahydrocinnolinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the hexahydrocinnolinone ring.
Substitution: The trifluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly if it shows activity against specific biological targets.
Industry
In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-DIFLUOROPHENYL)ACETAMIDE
- 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-CHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE lies in the presence of the trifluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H14F3N3O2 |
---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H14F3N3O2/c17-10-5-6-12(16(19)15(10)18)20-13(23)8-22-14(24)7-9-3-1-2-4-11(9)21-22/h5-7H,1-4,8H2,(H,20,23) |
InChI Key |
QUBDOXHEEGEINO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
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